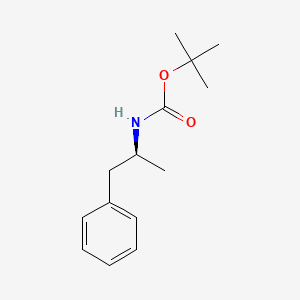

N-Boc (S)-Amphetamine

Description

Contextualization of N-Boc (S)-Amphetamine within Chiral Phenethylamine (B48288) Chemistry

This compound is a prominent member of the chiral phenethylamine chemical class. Phenethylamines are a broad family of compounds characterized by a phenyl ring attached to an aminoethyl side chain, and they encompass many biologically active molecules. nih.govuchile.cl When a substituent, such as a methyl group at the alpha position as in amphetamine, introduces a stereocenter, the resulting chiral phenethylamines often exhibit enantiomer-specific biological activities. nih.gov

In academic research, this compound serves as a valuable chiral building block. nih.govnih.gov Its protected amine and defined stereocenter make it an ideal starting material or intermediate for the enantioselective synthesis of more complex and potentially novel pharmaceutical agents. nih.govchemrxiv.org For example, it is a key intermediate in a biocatalytic approach to synthesizing a precursor for (S,S)-lisdexamfetamine, a prodrug of (S)-amphetamine. chemrxiv.org In this synthesis, the Boc-protected amine allows for a subsequent peptide coupling reaction with N-Boc-lysine. chemrxiv.org Another synthetic route demonstrates the preparation of this compound from the simple commodity chemical propene, showcasing its accessibility as a chiral intermediate for target-oriented synthesis. nih.gov The use of such chiral building blocks is a powerful strategy in drug discovery, enabling the construction of structurally complex molecules with precise stereochemical control. nih.gov

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | tert-butyl N-[(1S)-1-methyl-2-phenylethyl]carbamate | biosynth.com |

| CAS Number | 293305-71-2 | biosynth.com |

| Molecular Formula | C₁₄H₂₁NO₂ | biosynth.com |

| Molecular Weight | 235.32 g/mol | biosynth.com |

| Canonical SMILES | CC@@HNC(=O)OC(C)(C)C | biosynth.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name | Other Names/Abbreviations |

|---|---|

| This compound | tert-butyl N-[(1S)-1-methyl-2-phenylethyl]carbamate |

| (S)-Amphetamine | d-Amphetamine |

| (R)-Amphetamine | l-Amphetamine |

| Lisdexamfetamine | (S,S)-lisdexamfetamine |

| Di-tert-butyl dicarbonate (B1257347) | Boc anhydride (B1165640), (Boc)₂O |

| Trifluoroacetic acid | TFA |

| 9-fluorenylmethoxycarbonyl | Fmoc |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-11(10-12-8-6-5-7-9-12)15-13(16)17-14(2,3)4/h5-9,11H,10H2,1-4H3,(H,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQSCEHKRVIYNR-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573771 | |

| Record name | tert-Butyl [(2S)-1-phenylpropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293305-71-2 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-1-methyl-2-phenylethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=293305-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(2S)-1-phenylpropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Boc S Amphetamine

General Principles of N-Boc Protection in Amine Synthesis

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. jk-sci.com Its popularity stems from its stability under a wide range of reaction conditions and the relative ease of its removal under mild acidic conditions. jk-sci.comwuxiapptec.com The protection of an amine with a Boc group involves the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) or a similar reagent. jk-sci.comsigmaaldrich.com

The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (Boc₂O) , also known as Boc anhydride (B1165640). jk-sci.com It is a commercially available and relatively stable solid. The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. jk-sci.com

Other reagents that can be used for N-Boc protection include:

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) : This reagent can be advantageous in certain situations but is generally less common than Boc₂O.

tert-Butyl Azidoformate (N₃Boc) : Due to its explosive nature, this reagent is rarely used.

tert-Butyl Phenyl Carbonate (t-BuOCO₂Ph) : This can be used for the selective protection of primary amines. jk-sci.com

| Reagent | Common Name | Key Characteristics |

|---|---|---|

| Di-tert-butyl dicarbonate | Boc Anhydride / Boc₂O | Most common, stable solid, commercially available. jk-sci.com |

| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile | Boc-ON | Less common alternative to Boc₂O. |

| tert-Butyl Azidoformate | N₃Boc | Rarely used due to being explosive. |

| tert-Butyl Phenyl Carbonate | t-BuOCO₂Ph | Used for selective protection of primary amines. jk-sci.com |

The N-Boc protection of amines is typically carried out under mild conditions. The reaction of an amine with Boc₂O is often performed in the presence of a base to neutralize the acidic byproduct, tert-butanol, and to deprotonate the amine, increasing its nucleophilicity. jk-sci.com Common bases include triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), and sodium bicarbonate. jk-sci.comfishersci.co.uk The reaction is usually conducted in a variety of solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), acetonitrile, or even in water or solvent-free conditions. jk-sci.comfishersci.co.ukderpharmachemica.com

For the synthesis of N-Boc (S)-Amphetamine, (S)-amphetamine can be reacted with Boc₂O in a suitable solvent like ethyl acetate (B1210297) in the presence of a base like DIPEA. justia.com The reaction is generally fast and proceeds with high yield. google.com Interestingly, studies have shown that alcoholic solvents like methanol (B129727) can significantly accelerate the Boc protection of amines, even without the addition of a base. wuxiapptec.com This is attributed to the alcohol stabilizing the transition state through hydrogen bonding. wuxiapptec.com

Some key factors influencing the reaction include:

Solvent: Aprotic solvents like THF and DCM are common. Alcoholic solvents can enhance the reaction rate. jk-sci.comwuxiapptec.com

Base: A non-nucleophilic base is often added to facilitate the reaction. jk-sci.com

Temperature: The reaction is typically carried out at room temperature. fishersci.co.uk

Stoichiometry: A slight excess of Boc₂O is often used to ensure complete conversion of the amine.

Asymmetric Synthesis Approaches to the (S)-Enantiomer

The synthesis of the enantiomerically pure (S)-amphetamine is a critical prerequisite for the production of this compound. Chiral amines are valuable building blocks in medicinal chemistry, and various asymmetric methods have been developed for their synthesis. nih.govsioc-journal.cn

Catalytic asymmetric synthesis offers an efficient and atom-economical approach to chiral molecules. These methods utilize a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Transition metal catalysis is a powerful tool for the enantioselective synthesis of chiral amines. nih.govmdpi.com Several strategies have been employed, including asymmetric hydrogenation, reductive amination, and cross-coupling reactions.

Asymmetric Hydrogenation: This is one of the most direct methods for producing chiral amines. nih.gov It involves the hydrogenation of a prochiral enamine or imine using a chiral transition metal complex, often with rhodium or iridium catalysts. nih.govthieme-connect.com

Asymmetric Reductive Amination: This method involves the reaction of a ketone with an amine source in the presence of a reducing agent and a chiral catalyst. acs.org This is a highly versatile one-pot procedure.

Asymmetric Arylation: Rhodium-catalyzed asymmetric Suzuki-Miyaura-type cross-coupling reactions have been developed for the synthesis of chiral bicyclic N-heterocycles. acs.org

Cuprate Addition to Aziridines: A process involving the synthesis of aziridine (B145994) phosphoramidate (B1195095) compounds and their subsequent conversion using an organometallic compound like a copper salt has been reported for the synthesis of amphetamine derivatives. google.com

| Transformation | Description | Key Catalyst Metals |

|---|---|---|

| Asymmetric Hydrogenation | Hydrogenation of a prochiral enamine or imine. nih.gov | Rhodium, Iridium nih.govthieme-connect.com |

| Asymmetric Reductive Amination | One-pot reaction of a ketone, amine source, and reducing agent. acs.org | Transition metals acs.org |

| Asymmetric Arylation | Cross-coupling of a racemic starting material with an aryl boronic ester. acs.org | Rhodium acs.org |

| Cuprate Addition to Aziridines | Conversion of aziridine phosphoramidates using an organometallic compound. google.com | Copper google.com |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis for asymmetric synthesis. These methods often offer advantages in terms of cost, toxicity, and sensitivity to air and moisture.

For the synthesis of chiral amines, organocatalytic approaches such as asymmetric aza-Michael additions and reductions have been explored. mdpi.com For instance, a reported stereospecific synthesis of amphetamines involves the regioselective addition of an aryl lithium to commercially available (S)-(+)-propylene oxide to yield (S)-aryl-2-propanol. researchgate.net Subsequent conversion of the alcohol to a tosylate, followed by azide (B81097) displacement and hydrogenation, affords the (S)-amphetamine. researchgate.net Another approach utilizes the reduction of phenylacetone (B166967) by baker's yeast to produce (S)-1-phenyl-2-propanol, which can then be converted to (S)-amphetamine. researchgate.net

Multistep Synthetic Cascades from Achiral Precursors (e.g., Propene)

While direct synthesis from propene is less common for producing enantiomerically pure amphetamines, it is theoretically feasible through a multistep process. A more prevalent industrial and clandestine approach involves the use of phenyl-2-propanone (P2P) as a key intermediate. researchgate.net P2P itself can be synthesized from various starting materials. One common route to amphetamine from an achiral precursor is the "Leuckart reaction," which involves the reductive amination of phenylacetone. wikipedia.orgmdpi.com This method typically produces a racemic mixture of amphetamine. wikipedia.org Another pathway begins with the condensation of benzaldehyde (B42025) and nitroethane to form 1-phenyl-2-nitropropene. wikipedia.orgunodc.org Subsequent reduction of the double bond and the nitro group yields amphetamine. wikipedia.orgunodc.org

Once the racemic amphetamine is obtained, the (S)-enantiomer must be resolved, and then the N-Boc protecting group can be introduced. The protection of the amine functionality is a standard procedure in organic synthesis.

Enantioselective Derivatization of Pre-existing Chiral Scaffolds

A more direct and stereocontrolled approach to this compound involves starting with a pre-existing chiral molecule. A notable example is the use of alanine-derived aziridines. acs.org Specifically, enantiopure tert-butoxycarbonyl (Boc)-protected aziridines, which are commercially available or can be prepared from the natural amino acid alanine (B10760859), serve as versatile starting materials. acs.org The ring-opening reaction of these chiral aziridines with an appropriate organometallic reagent can lead to the desired amphetamine backbone with the stereochemistry already established. acs.org This method offers an efficient route to the target compound while maintaining high enantiomeric purity. acs.org

Enantioselective Control and Chiral Purity in Synthesis

Achieving and maintaining high enantiomeric purity is a critical aspect of synthesizing this compound, as the pharmacological activity of amphetamine enantiomers differs significantly.

Strategies for Maintaining High Enantiomeric Excess (ee)

Several strategies are employed to ensure a high enantiomeric excess (ee) during the synthesis of this compound.

Asymmetric Synthesis: This is the most direct approach, where chirality is introduced early in the synthetic sequence using chiral catalysts, reagents, or auxiliaries. For instance, asymmetric hydrogenation of enamides using chiral rhodium catalysts has shown high enantioselectivities. d-nb.info Another powerful technique is asymmetric reductive amination, which converts a prochiral ketone directly into a chiral amine. d-nb.info

Chiral Pool Synthesis: This strategy utilizes readily available and inexpensive enantiomerically pure starting materials from nature, such as amino acids. acs.org As mentioned, alanine can be a precursor for chiral aziridines used in the synthesis of (S)-amphetamine. acs.org The inherent chirality of the starting material is transferred to the final product, often with high fidelity.

Enzymatic Resolutions: Biocatalysis offers a highly selective method for obtaining enantiomerically pure compounds. Enzymes like transaminases can be used for the asymmetric amination of ketones, producing chiral amines with excellent stereoselectivity. nih.gov

A study on the synthesis of Lisdexamfetamine, a prodrug of d-amphetamine, demonstrated that coupling reactions using phosphonic acid anhydrides can proceed with almost quantitative conversion and without any detectable racemization, indicating an ee loss of less than 0.2%. google.comgoogle.comjustia.com

Resolution Techniques for Enantiomeric Separation

When a racemic mixture of amphetamine is synthesized, resolution techniques are necessary to separate the (S)- and (R)-enantiomers.

Classical Resolution: This method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as d-tartaric acid or l-tartaric acid. google.com The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. google.com The desired enantiomer can then be recovered by treating the separated diastereomeric salt with a base.

Chromatographic Separation: Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. nih.govnih.govnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.govnih.gov Polysaccharide-based CSPs are commonly used for the chiral separation of amphetamine derivatives. nih.govmdpi-res.com Alternatively, the enantiomers can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.govcuny.eduscience.gov Common chiral derivatizing agents include Marfey's reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanineamide) and Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). cuny.edu

The following table summarizes various chiral derivatization reagents used for the analysis of amphetamine enantiomers.

| Chiral Derivatizing Reagent | Abbreviation | Analytical Technique | Reference |

| 2-Naphthoyl chloride | - | LC | nih.govoup.com |

| 1-Fluoro-2-4-dinitrophenyl-5-L-alanineamide | Marfey's reagent, FDAA | HPLC | cuny.edu |

| α-Methoxy-α-trifluoromethylphenylacetic acid | Mosher's acid, MTPA | GC, NMR | cuny.edusemanticscholar.org |

| Heptafluorobutyric anhydride | HFBA | GC | cuny.edu |

| Trifluoroacetyl-L-prolyl chloride | L-TPC | GC-MS | nih.govresearchgate.net |

Derivatization Strategies Utilizing N-Boc Protection for Related Compounds

The N-Boc protecting group is instrumental in the synthesis of various derivatives of amphetamine, particularly amino acid conjugates. This protection prevents the amine from undergoing unwanted side reactions during the coupling process.

Preparation of N-Boc Protected Amino Acid Conjugates

The synthesis of N-Boc protected amino acid conjugates of amphetamine involves the formation of an amide bond between the carboxylic acid of an N-Boc protected amino acid and the amino group of amphetamine.

A general procedure involves activating the carboxylic acid of the N-Boc protected amino acid. google.com This can be achieved using various coupling agents. One common method is the use of carbodiimides, such as 1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide (EDCI), often in the presence of N-hydroxysuccinimide (NHS) to form an in-situ activated ester. google.com Another effective coupling agent is propylphosphonic anhydride (T3P). google.comjustia.com

The reaction is typically carried out in an appropriate solvent, such as ethyl acetate or dichloromethane, and may require the presence of a base like diisopropylethylamine (DIPEA). google.comjustia.comgoogle.com Once the coupling reaction is complete, the N-Boc protected amino acid-amphetamine conjugate is formed. The Boc group can then be removed under acidic conditions if the final deprotected conjugate is desired. google.comepo.org

A specific example is the synthesis of a Di-N-Boc-L-Lysine-d-amphetamine conjugate. google.comjustia.com In this process, Di-N-Boc-L-Lysine free acid is reacted with d-amphetamine free base in the presence of T3P and DIPEA in ethyl acetate. google.comjustia.com This reaction proceeds with high yield and purity. google.comgoogle.comjustia.com

The following table details the reactants and reagents used in the synthesis of a Di-N-Boc-L-Lysine-d-amphetamine conjugate. google.comjustia.com

| Reactant/Reagent | Role | Reference |

| Di-N-Boc-L-Lysine free acid | N-protected amino acid | google.comjustia.com |

| D-Amphetamine free base | Amine component | google.comjustia.com |

| Propylphosphonic anhydride (T3P) | Coupling agent | google.comjustia.com |

| Diisopropylethylamine (DIPEA) | Base | google.comjustia.com |

| Ethyl acetate (EtOAc) | Solvent | google.comjustia.com |

Synthesis of N-Boc Protected Analogs of Amphetamine-Type Stimulants

The synthesis of N-Boc protected analogs of amphetamine-type stimulants (ATS) employs similar strategies to the protection of amphetamine itself, often involving the reaction of the parent amine with di-tert-butyl dicarbonate. This methodology has been applied to a variety of amphetamine derivatives, including methamphetamine and its metabolites, as well as in the construction of more complex molecules like peptide-amphetamine conjugates.

A key application of this protective chemistry is in the synthesis of prodrugs, such as the coupling of L-lysine with d-amphetamine. In these syntheses, the amino groups of lysine (B10760008) are first protected with Boc groups to ensure regioselective amide bond formation. google.comjustia.com For example, Di-N-Boc-L-Lysine free acid is coupled with d-amphetamine free base using a coupling agent like propylphosphonic anhydride (T3P®) in the presence of a base like N,N-diisopropylethylamine (DIPEA). google.comjustia.com This process results in a high-purity, Boc-protected conjugate with yields often exceeding 90%. google.comjustia.com The Boc groups can then be removed in a subsequent step to yield the final product. google.comgoogle.com

Similarly, direct Boc protection is used to prepare analytical standards and to study the metabolism of amphetamine analogs. For instance, N-tert-butoxycarbonylmethamphetamine (BocMA) and N-tert-butoxycarbonyl-4-hydroxymethamphetamine have been synthesized for metabolic studies. nih.govd-nb.info The synthesis of BocMA from d-methamphetamine hydrochloride using Boc₂O and triethylamine in THF resulted in a 94% yield. d-nb.info

Furthermore, the Boc group is utilized in the synthesis of structurally modified amphetamine analogs. A series of rigid, azetidine-based methamphetamine analogs were synthesized starting from N-Boc-3-azetidinone, highlighting the versatility of the Boc protecting group in multi-step synthetic sequences. uno.edu Another study reported the synthesis of homochiral enantiomers of 3,4-methylenedioxyamphetamine (MDA) from N-Boc aziridines, demonstrating an alternative route to Boc-protected amphetamine analogs. publish.csiro.au

Table 2: Synthesis of N-Boc Protected Amphetamine Analogs

| Starting Material | Key Reagents/Intermediates | Product | Reported Yield | Reference |

|---|---|---|---|---|

| d-Methamphetamine Hydrochloride | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine, DMAP | N-tert-butoxycarbonylmethamphetamine (BocMA) | 94% | d-nb.info |

| d-Amphetamine free base | Di-N-Boc-L-Lysine free acid, Propylphosphonic anhydride (T3P®), DIPEA | Di-N-Boc-L-lysine-d-amphetamine | >90% | google.comjustia.com |

| 4-Hydroxymethamphetamine sulfate | TBDMSCl, Triethylamine; then Boc₂O | N-tert-butoxycarbonyl-4-hydroxymethamphetamine | 77% (from 4-TBDMSO-BocMA) | nih.gov |

| Cathinone | Di-tert-butyl dicarbonate (Boc₂O) | N-tert-butoxycarbonyl-cathinone | 89% | nih.gov |

| N-Boc-3-azetidinone | Wittig olefination reagents | N-Boc-3-benzylideneazetidines | 13-63% | uno.edu |

Mechanistic Research on N Boc S Amphetamine As a Chemical Precursor/intermediate

Chemical Transformation Pathways of the N-Boc Group

The primary chemical transformation of interest for N-Boc (S)-amphetamine as a precursor is the cleavage of the N-Boc protecting group to liberate the parent (S)-amphetamine. This deprotection is most commonly achieved through acid-mediated pathways.

While the N-Boc group is generally stable to hydrolysis under neutral or basic conditions, its cleavage is fundamentally a hydrolytic process that is catalyzed by acid. nih.gov The mechanism involves the protonation of the carbamate (B1207046), typically at the carbonyl oxygen or the nitrogen atom. Protonation weakens the C-O bond of the tert-butyl group, facilitating its departure as a stable tert-butyl cation. This cation is subsequently neutralized by a nucleophile, such as water, or can eliminate a proton to form isobutylene (B52900) gas. organic-chemistry.org The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine, (S)-amphetamine, and carbon dioxide. researchgate.net

Some studies have noted that deprotection can be achieved simply by heating in water at high temperatures (e.g., 100 °C) without the addition of a strong acid catalyst. nih.gov This process, however, can be considered a form of auto-catalyzed hydrolysis or thermal decomposition, where water acts as a weak proton source at elevated temperatures. nih.govnih.gov

The removal of the N-Boc group is most efficiently performed under acidic conditions, a transformation that has been extensively studied. nih.govorganic-chemistry.org A variety of strong acids are effective for this purpose, with reaction conditions often being mild and leading to high yields of the deprotected amine. nih.govresearchgate.net

Commonly employed acidic reagents include:

Trifluoroacetic Acid (TFA): Often used in a solution with a solvent like dichloromethane (B109758) (DCM), TFA effectively removes the Boc group at room temperature. researchgate.netnih.gov

Hydrogen Chloride (HCl): Solutions of HCl in organic solvents such as dioxane or methanol (B129727), or even heated aqueous HCl, are highly effective. nih.govresearchgate.netnih.gov Studies on the related N-Boc-methamphetamine (BocMA) showed it converted quickly to methamphetamine in heated aqueous HCl with good yield. nih.gov

Phosphoric Acid (H₃PO₄): Aqueous phosphoric acid has been demonstrated as an effective and environmentally benign reagent for the deprotection of various N-Boc amines. organic-chemistry.org

Solid Acid Catalysts: Heterogeneous catalysts, such as H-BEA zeolite, have been used for N-Boc deprotection in continuous flow systems, offering advantages in product separation and process efficiency. rsc.org

The general stability of the Boc group to bases, nucleophiles, and reducing agents allows for its selective removal in the presence of other functional groups, making it a cornerstone of many multi-step synthetic strategies. nih.govresearchgate.net

Investigation of Deprotection Kinetics under Defined Chemical Conditions

Understanding the kinetics of the deprotection reaction is crucial for optimizing reaction times, controlling selectivity, and maximizing the yield of the desired product, (S)-amphetamine.

Kinetic studies on the acid-catalyzed deprotection of N-Boc amines have revealed important mechanistic details. Research on the HCl-catalyzed deprotection of a model Boc-protected amine demonstrated that the reaction rate exhibits a second-order dependence on the concentration of HCl. nih.gov This second-order behavior was found to be a general phenomenon, also observed with other strong acids like sulfuric acid and methanesulfonic acid. nih.gov

This kinetic profile is rationalized by a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair, which results from the fragmentation of the initially protonated N-Boc carbamate. nih.gov The requirement for a second acid molecule to facilitate the rate-determining step has significant implications for process optimization, indicating that simply increasing the acid concentration can dramatically accelerate the reaction rate.

The table below summarizes findings from kinetic studies on N-Boc deprotection.

Table 1: Kinetic Findings for Acid-Catalyzed N-Boc Deprotection

| Parameter | Finding | Implication | Source(s) |

|---|---|---|---|

| Kinetic Order | Second-order dependence on acid concentration (HCl, H₂SO₄, MSA). | Reaction rate is highly sensitive to changes in acid concentration. | nih.gov |

| Mechanism | General acid-catalyzed separation of a reversibly formed ion-molecule pair. | The rate-determining step involves a second proton transfer. | nih.gov |

| Catalyst Type | Effective with various strong Brønsted acids. | The phenomenon is not specific to a single acid. | nih.gov |

Yield Optimization of Parent Amphetamine

The deprotection of this compound and its analogues to the parent amine is generally a high-yielding transformation. nih.govnih.gov Optimization focuses on selecting the appropriate acid catalyst, solvent, temperature, and reaction time to ensure complete conversion while minimizing potential side reactions.

Studies on related N-Boc protected phenethylamines consistently report "excellent" or "high" yields of the deprotected amine. nih.govnih.gov For example, the conversion of N-Boc-methamphetamine to methamphetamine using heated aqueous HCl was reported to proceed in good yield. nih.gov Similarly, treatment with trifluoroacetic acid is noted to give the original compound in high yield. nih.gov

The use of continuous flow reactors with solid acid catalysts has also been explored to optimize this process. Using an H-BEA zeolite catalyst at 140 °C in THF, high yields of various deprotected amines were achieved with residence times of less than a minute, demonstrating a highly efficient method for yield optimization on a larger scale. rsc.org

Table 2: Conditions for High-Yield N-Boc Deprotection

| Reagent/System | Conditions | Reported Yield | Source(s) |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Standard solvent (e.g., DCM), room temperature. | High | researchgate.netnih.gov |

| Hydrogen Chloride (HCl) | Heated aqueous solution. | Good | nih.gov |

| Solid Acid Catalyst (H-BEA Zeolite) | Continuous flow, 140 °C in THF. | High | rsc.org |

Role as a Masked Precursor in Organic Synthesis

In the context of chemical production, particularly in clandestine settings, this compound functions as a "masked" precursor. nih.govunodc.org The Boc group effectively conceals the chemical identity of amphetamine by converting the basic primary amine into a neutral carbamate. This structural modification can be used to circumvent legal restrictions and controls placed on recognized amphetamine precursors. nih.govunodc.orgincb.org

The International Narcotics Control Board (INCB) has noted the emergence of such masked precursors, with "t-BOC-methamphetamine" being specifically documented as an innovation in illicit synthesis. unodc.org The effectiveness of this compound as a masked precursor lies in two key properties of the Boc group: its stability during transport and handling, and the simplicity of its removal. nih.gov As detailed previously, the deprotection can be readily accomplished with common, strong acids to release the final amphetamine product in high yield. nih.govnih.gov This makes it a chemically efficient and practical precursor for synthesis.

Applications and Utility in Advanced Chemical Synthesis

Precursor in Stereospecific Synthesis of Chiral Amphetamine Scaffolds

The primary utility of N-Boc (S)-Amphetamine lies in its role as a chiral building block for the stereospecific synthesis of more elaborate structures. The (S)-configuration of the amphetamine backbone is critical, as the biological activity of many phenethylamine (B48288) derivatives is highly dependent on their stereochemistry; typically, the (S)-enantiomer possesses greater central nervous system stimulating activity. google.com The Boc protecting group is essential in this process, as it prevents the amine from undergoing unwanted side reactions, allowing for controlled and selective chemical modifications elsewhere in the molecule.

Furthermore, this compound itself can be synthesized and then used as a key intermediate. One strategy demonstrates the preparation of N-Boc-(S)-amphetamine from the commodity chemical propene, which is then utilized in subsequent synthetic steps. psu.edu This highlights its value as an accessible chiral precursor for building more complex chiral frameworks.

Table 1: Example of this compound in a Synthetic Sequence

| Step | Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | Propene, Bis(pinacolato)diboron | Pt catalyst, Diboration | Intermediate boronate ester | psu.edu |

| 2 | Intermediate boronate ester | Aryl halide, Pd catalyst | Secondary boronate | psu.edu |

| 3 | Secondary boronate | Amination reagents | (S)-Amphetamine | psu.edu |

| 4 | (S)-Amphetamine | (Boc)₂O, Et₃N | This compound | collaborativedrug.com |

This table illustrates a synthetic pathway to obtain this compound, which then serves as a starting point for further diversification.

Facilitation of Structure-Activity Relationship (SAR) Studies for Amphetamine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's structure correlates with its biological activity. drugdesign.orgnih.gov These studies involve synthesizing a series of structurally related compounds (analogs) and evaluating them to identify the chemical features responsible for their effects. drugdesign.orgnih.gov this compound is an ideal starting scaffold for such investigations.

By using this compound, researchers can ensure that the core stereochemistry remains constant, which is critical for interpreting SAR data, as the two enantiomers of amphetamine have different pharmacological profiles. psu.edu The Boc group can be easily removed under acidic conditions, revealing the amine which can then be modified with a wide array of chemical groups. This allows for the systematic exploration of how different substituents on the nitrogen atom affect the molecule's interaction with biological targets like monoamine transporters. uno.edu

For example, a study on rigid methamphetamine analogs used N-Boc-azetidin-3-one as a starting material to create a library of compounds for preliminary SAR studies at monoamine transporters. google.com This demonstrates the principle of using Boc-protected scaffolds to generate novel ligands. google.com Another research effort synthesized a series of fluoro-analogues of 3,4-(methylenedioxy)amphetamine (MDA) by first protecting the primary amine with a Boc group, which then allowed for N-alkylation. collaborativedrug.com This strategy facilitates the creation of diverse derivatives needed to probe biological mechanisms. collaborativedrug.com

Table 2: Representative Data from an SAR Study of Amphetamine Derivatives

| Derivative | Modification from Amphetamine | Key Finding | Reference |

|---|---|---|---|

| N-benzylamphetamine (NBNA) | Benzyl group on amine | Induced rewarding effects; potential for abuse. | |

| Ethylenedioxy-amphetamine (EDA) | Dioxane ring on phenyl site | Did not show rewarding or reinforcing effects. | |

| para-methylamphetamine (PMEA) | Methyl group on phenyl site | Did not show rewarding or reinforcing effects. | |

| 2-(aminopropyl)naphthalene (2-APN) | Naphthalene fused to phenyl site | Did not show rewarding or reinforcing effects. |

This table is based on findings from studies on novel amphetamine derivatives and illustrates how systematic structural changes lead to different biological outcomes.

Design and Synthesis of Novel Amphetamine Structures for Research

Beyond SAR studies, this compound is instrumental in the design and synthesis of entirely new chemical entities for specialized research applications. The protected amine provides a robust chemical handle for introducing functionalities that are not related to pharmacological activity but are useful for experimental purposes.

One significant application is the synthesis of amphetamine derivatives designed for covalent attachment to proteins or other macromolecules. mdpi.com This is a crucial step in developing immunoassays and generating specific antibodies for detecting amphetamine and its metabolites. mdpi.com The synthesis involves creating a derivative that can be linked to an antigenic protein; using a Boc-protected amphetamine allows for the elaboration of a linking group off the aromatic ring before deprotection and conjugation. mdpi.com

Researchers also synthesize novel derivatives to investigate the properties of emerging psychoactive substances. In one study, four new amphetamine derivatives were synthesized to evaluate their abuse potential. researchgate.net This proactive research, enabled by the straightforward modification of a core amphetamine scaffold, is vital for understanding new trends in illicit drug markets. researchgate.net The synthesis of these novel structures often begins with a protected amine to allow for selective modifications at other positions, such as the phenyl ring. researchgate.net

Employment in the Construction of Complex Organic Molecules

The utility of this compound extends beyond the synthesis of simple amphetamine analogs to its use as a chiral building block in the total synthesis of larger, more complex organic molecules. researchgate.net In this context, the amphetamine moiety may be incorporated into a final structure that bears little pharmacological resemblance to a stimulant but benefits from the stereochemically defined phenylethylamine fragment.

The Boc-protected amine is key to this strategy, ensuring that the chiral center and the nitrogen's reactivity are preserved during multi-step synthetic sequences. psu.edu For example, the elaboration of an enone to a Boc-protected amine was a key step in a formal synthesis of (−)-morphine, showcasing the use of this protected functional group in the construction of intricate alkaloid frameworks. psu.edu

Patents describe methods for manufacturing amphetamine derivatives through coupling reactions that build more complex structures from the basic amphetamine core. nih.gov For instance, coupling di-Boc-L-lysine with d-amphetamine creates the prodrug lisdexamfetamine, demonstrating the construction of a complex molecule by linking an amino acid to the amphetamine scaffold. nih.gov This approach leverages the stability and selective reactivity afforded by the Boc protecting group to assemble complex pharmaceutical agents with high efficiency and stereochemical control. nih.gov

Analytical Chemistry Techniques for Characterization and Purity Assessment

Enantioselective Chromatographic Methodologies

Chromatographic techniques are fundamental in the separation and quantification of enantiomers. For N-Boc (S)-Amphetamine, the primary goal is to resolve it from its (R)-enantiomer and other potential impurities.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely used method for the direct enantioselective separation of chiral compounds. The introduction of the N-Boc group to amphetamine alters its polarity and interaction capabilities, influencing the choice of CSP and mobile phase.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are highly effective for the separation of a wide range of chiral molecules, including amphetamine derivatives. nih.govsemanticscholar.org Columns like the Lux® AMP, which is specifically designed for the enantioresolution of amphetamines, have demonstrated successful separation of the parent enantiomers. researchgate.net For N-Boc-amphetamine, a similar approach using a polysaccharide-based CSP would be anticipated to yield effective separation. The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide polymer. researchgate.net

The choice of mobile phase is critical and can be operated in normal-phase, reversed-phase, or hydrophilic interaction liquid chromatography (HILIC) modes. nih.gov For this compound, a non-aqueous mobile phase, often a mixture of an alkane (like n-hexane) and an alcohol modifier (such as isopropanol (B130326) or ethanol), is commonly employed with polysaccharide-based CSPs. researchgate.net The ratio of these solvents is optimized to achieve the best balance between retention and resolution. The addition of small amounts of additives, such as trifluoroacetic acid or diethylamine, can improve peak shape and selectivity by minimizing non-enantioselective interactions with residual silanols on the silica (B1680970) support. researchgate.net

A hypothetical HPLC method for the analysis of this compound is presented in Table 1.

Table 1: Illustrative HPLC Parameters for Enantioselective Analysis of N-Boc-Amphetamine

| Parameter | Condition |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose or Amylose derivative) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10, v/v) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Expected Elution | Baseline separation of N-Boc (R)-Amphetamine and this compound |

Gas Chromatography (GC) for Enantiomer Separation

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds. The analysis of amphetamine enantiomers by GC often involves derivatization to enhance volatility and improve chromatographic performance. sci-hub.se Common derivatizing agents include trifluoroacetyl-l-prolyl chloride (TPC) or Mosher's acid, which convert the enantiomers into diastereomers that can be separated on a standard achiral column. researchgate.netnih.gov

However, the N-Boc group itself is a derivatization that increases the molecular weight and can affect the thermal stability of the molecule. Direct GC analysis of this compound without further derivatization may be possible, but care must be taken to avoid thermal degradation (pyrolysis) of the Boc group in the high-temperature environment of the GC inlet. scirp.org This could lead to the in-situ formation of the parent amphetamine, resulting in inaccurate quantification and characterization.

To circumvent this, a lower inlet temperature and a rapid temperature ramp program could be employed. Alternatively, the use of a chiral stationary phase, such as those based on cyclodextrins, would allow for the direct separation of the N-Boc-amphetamine enantiomers without the need for prior diastereomer formation. researchgate.net

A potential GC method is outlined in Table 2.

Table 2: Representative GC Parameters for Enantioselective Analysis of N-Boc-Amphetamine

| Parameter | Condition |

| Column | Chiral Capillary Column (e.g., Cyclodextrin-based) |

| Carrier Gas | Helium |

| Inlet Temperature | Optimized to prevent pyrolysis (e.g., < 250 °C) |

| Oven Program | Temperature gradient optimized for separation |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Expected Outcome | Separation of N-Boc (R)-Amphetamine and this compound peaks |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Chiral Analysis

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the quantification of chiral compounds, even in complex matrices. nih.govnih.govresearchgate.netresearchgate.net For this compound, an enantioselective LC-MS/MS method would involve separation on a chiral HPLC column, as described in section 5.1.1, followed by detection with a mass spectrometer.

The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. For N-Boc-amphetamine, the precursor ion would likely be the protonated molecule [M+H]⁺. The product ions would result from the fragmentation of the precursor ion in the collision cell. The fragmentation pattern of the N-Boc group is well-characterized and often involves the loss of isobutene (56 Da) or the entire Boc group (100 Da).

The development of a quantitative LC-MS/MS method requires careful validation, including the assessment of linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nih.gov An illustrative set of parameters for an LC-MS/MS method is provided in Table 3.

Table 3: Exemplary LC-MS/MS Parameters for the Analysis of N-Boc-(S)-Amphetamine

| Parameter | Condition |

| LC System | UHPLC with chiral column (e.g., Polysaccharide-based) |

| Mobile Phase | Acetonitrile/Water with formic acid or ammonium (B1175870) formate |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion [M+H]⁺ | m/z corresponding to N-Boc-Amphetamine |

| Product Ions | Characteristic fragments (e.g., loss of isobutene, loss of Boc group) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Advanced Spectroscopic Methods for Structural and Stereochemical Determination

Spectroscopic techniques provide invaluable information about the molecular structure and stereochemistry of chiral compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Absolute Configuration Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. While standard NMR spectra of enantiomers are identical, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce diastereomeric environments, leading to the differentiation of enantiomeric signals in the NMR spectrum. cuny.edu

For this compound, chiral solvating agents such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL), (R)- or (S)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE), or derivatives of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) could be used. nih.gov These agents form transient diastereomeric complexes with the enantiomers of N-Boc-amphetamine, resulting in different chemical shifts for corresponding protons. The magnitude of the chemical shift difference (Δδ) is dependent on the specific CSA and the analyte.

Alternatively, chiral derivatizing agents can be used to form stable diastereomers with distinct NMR spectra. However, this approach requires an additional reaction step and purification. The use of chiral solvating agents is often preferred for its simplicity and directness. cuny.edu The analysis of the ¹H NMR spectrum in the presence of a suitable CSA allows for the determination of enantiomeric purity and, in some cases, the assignment of the absolute configuration by comparing the observed shifts to established models. bohrium.comunipi.it

Vibrational and Chiroptical Spectroscopy (IR, Raman, ROA) for Enantiomer Differentiation

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. While the IR and Raman spectra of enantiomers are identical, their chiroptical counterparts, Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), are mirror images for opposite enantiomers. nih.govsemanticscholar.org

VCD measures the differential absorption of left and right circularly polarized infrared light, while ROA measures the difference in the intensity of right and left circularly polarized Raman scattered light. nih.gov These techniques are exceptionally sensitive to the three-dimensional arrangement of atoms in a molecule, making them powerful tools for determining the absolute configuration of chiral molecules in solution. semanticscholar.org

The experimental VCD and ROA spectra of this compound would be compared to spectra predicted by quantum chemical calculations, typically using Density Functional Theory (DFT). scirp.orgresearchgate.net A good agreement between the experimental and calculated spectra for a specific enantiomer allows for the unambiguous assignment of its absolute configuration. The combination of IR, Raman, VCD, and ROA provides a comprehensive vibrational and stereochemical profile of the molecule. scirp.org

The application of these chiroptical techniques would provide definitive confirmation of the (S)-configuration of this compound.

Rapid Detection and Characterization Techniques

Rapid analytical methods are essential for the timely identification and characterization of chemical compounds. In the context of this compound, techniques that require minimal sample preparation and provide swift results are of particular interest. These methods can offer preliminary identification and structural information, which is crucial in various scientific and forensic applications.

Direct Analysis in Real Time-Time-of-Flight-Mass Spectrometry (DART-TOF-MS)

Direct Analysis in Real Time-Time-of-Flight-Mass Spectrometry (DART-TOF-MS) is an ambient ionization technique that facilitates the rapid analysis of substances in their native state with minimal to no sample preparation. nsf.govnist.gov This method is particularly advantageous for the analysis of thermally labile molecules like N-Boc protected amines. The DART source utilizes a stream of heated, excited gas (typically helium or nitrogen) to ionize analytes, which are then analyzed by a high-resolution time-of-flight mass spectrometer. nist.gov

Research on the closely related compound, tert-butoxycarbonyl-methamphetamine (t-Boc-MP), provides significant insight into the expected behavior of this compound under DART-TOF-MS analysis. nih.govnih.gov A key advantage of DART-TOF-MS is the avoidance of pyrolysis, a common issue in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) where high temperatures in the injection port can cleave the thermolabile t-Boc protecting group. nih.gov This cleavage can erroneously lead to the detection of the unprotected parent compound (e.g., methamphetamine or amphetamine), causing misidentification. nih.govnih.gov

In the DART-TOF-MS analysis of t-Boc-MP, researchers successfully detected the protonated molecular ion ([M+H]⁺), which is crucial for confirming the molecular weight of the intact compound. nih.govnih.gov Alongside the parent ion, characteristic fragment ions resulting from McLafferty rearrangement were also observed. nih.gov This soft ionization technique provides both molecular weight information and structural data through fragmentation patterns, which can be enhanced by adjusting instrumental parameters. nih.govalbany.edu The ability of DART-MS to differentiate isomers and provide high-resolution mass data makes it a powerful tool for the unambiguous identification of N-Boc protected amphetamines. albany.edu

Table 1: Key Mass Spectral Data for t-Boc-Methamphetamine via DART-TOF-MS

| Ion Description | Observed m/z | Significance | Reference |

| Protonated Molecular Ion | [M+H]⁺ | Confirms molecular weight of the intact molecule. | nih.gov, nih.gov |

| McLafferty Rearrangement Fragment | [Fragment]⁺ | Provides structural information and confirms the presence of the Boc group. | nih.gov, nih.gov |

| Pyrolysis Product | Not Observed | Demonstrates the advantage of DART-MS over thermal methods like GC-MS. | nih.gov |

Colorimetric Sensor Development for Related Compounds

Colorimetric sensors offer a simple, cost-effective, and portable option for the presumptive identification of chemical compounds, providing a visual color change as an indicator. nih.govresearchgate.net While specific sensors for this compound are not widely documented, extensive research into sensors for related, unprotected amphetamine-type substances (ATS) provides a basis for discussion. tandfonline.com

The detection mechanism of these sensors typically relies on a chemical reaction with the primary or secondary amine functional group of the target analyte. uantwerpen.be For instance, a solid-state sensor has been developed by embedding 1,2-naphthoquinone-4-sulfonate (NQS) in a polymer composite. researchgate.netnih.gov This sensor reacts with primary amines like amphetamine and secondary amines like methamphetamine to produce distinctly colored products (grey and orange, respectively) within minutes. researchgate.netuantwerpen.be Another approach involves the reaction of amphetamine with alkaline gold bromide, which forms a yellow-orange precipitate that can be collected on a nylon membrane for visual identification. nih.govresearchgate.net This method has shown high selectivity for amphetamine over other compounds like methamphetamine. nih.govresearchgate.net

However, the applicability of these sensors to this compound is chemically limited. The N-Boc group is a carbamate (B1207046) that "protects" the primary amine of the amphetamine molecule. This protection renders the nitrogen atom non-basic and sterically hindered, preventing it from undergoing the typical colorimetric reactions designed for primary or secondary amines. Therefore, direct detection of this compound with such sensors would likely fail or produce a false negative. For these sensors to be effective, a preliminary chemical step to remove the Boc protecting group (deprotection) would be required to free the amine group, which would add complexity to the rapid testing protocol.

Table 2: Examples of Colorimetric Sensor Strategies for Amphetamine-Related Compounds

| Sensor Reagent/System | Target Analyte(s) | Observed Color Change | Detection Principle | Reference(s) |

| 1,2-Naphthoquinone-4-sulfonate (NQS) in PDMS | Amphetamine (primary amine), Methamphetamine (secondary amine) | Grey (primary), Orange (secondary) | Derivatization of the amine group. | researchgate.net, nih.gov, uantwerpen.be |

| Alkaline Gold Bromide | Amphetamine | Yellow-orange precipitate | Formation of an insoluble derivative. | nih.gov, researchgate.net |

| Furan-based probes | Amphetamine, Methamphetamine | Distinguishable colorimetric responses | Furan ring-opening reaction and subsequent aggregation. | acs.org |

| Marquis Reagent (Formaldehyde/H₂SO₄) | Amphetamine-type substances | Orange to Brown | Acid-catalyzed condensation reaction. | uantwerpen.be |

Research on N Boc Protected Analogues of Amphetamine Type Stimulants

Synthesis and Reactivity Studies of N-Boc-MDMA Derivatives

The synthesis of N-tert-butoxycarbonyl-3,4-methylenedioxymethamphetamine (N-Boc-MDMA) is a key focus within the study of protected amphetamine analogues. A common and effective method involves the reaction of MDMA hydrochloride with di-tert-butyl dicarbonate (B1257347) in the presence of a base, such as sodium hydroxide, in an aqueous dioxane solution. researchgate.netmaps.org This procedure is known for its high yield and straightforward work-up. researchgate.net For instance, one reported synthesis achieved an 80% yield by stirring MDMA hydrochloride and di-tert-butyl dicarbonate in a 1,4-dioxane (B91453) and water mixture at room temperature for four hours, with the pH adjusted to 8 using 30% aqueous NaOH. maps.org

The structure of the resulting N-Boc-MDMA can be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy. researchgate.netmaps.org

A significant aspect of N-Boc-MDMA's reactivity is its lability under acidic conditions. researchgate.netnih.gov Studies using simulated gastric juice (pH 1.5) at body temperature (37°C) have demonstrated that N-Boc-MDMA can be converted to MDMA. maps.orgnih.gov This conversion was observed to be largely complete after 305 minutes, suggesting that N-Boc-MDMA can act as a prodrug in vivo. maps.org This reactivity highlights the potential for the Boc group to be used as a "chemical camouflage" to conceal illicit substances. wikipedia.orgphfscience.nz

Furthermore, research has explored the synthesis of various functionalized t-Boc protected MDMA derivatives, including amino, hydroxyl, and carboxyl functionalized compounds, expanding the range of available analogues for further study. google.com

Synthesis and Reactivity Studies of N-Boc-Methamphetamine Derivatives

The synthesis of N-tert-butoxycarbonyl-methamphetamine (N-Boc-methamphetamine) follows a similar principle to that of its MDMA counterpart. The Boc group is introduced to protect the secondary amine of methamphetamine. This is typically achieved by reacting methamphetamine with di-tert-butyl dicarbonate. nih.govnih.gov For example, the treatment of 3-(2-(methylamino)propyl)phenol with di-tert-butyl dicarbonate in methanol (B129727) containing triethylamine (B128534) yields the N-Boc protected compound. nih.gov

The reactivity of N-Boc-methamphetamine is characterized by the stability of the Boc group under basic and neutral conditions, while being readily cleaved under acidic conditions. researchgate.netnih.gov This acid-lability is a key feature, allowing for the regeneration of methamphetamine. nih.gov The deprotection can be achieved using strong acids like trifluoroacetic acid or even by heating in an aqueous solution. researchgate.netnih.gov

Studies have also investigated the synthesis of rigid analogues of methamphetamines starting from N-Boc-3-azetidinone. uno.edu This approach involves a Wittig olefination to produce 3-benzylideneazetidines, which can then be further modified. uno.edu Additionally, the synthesis of haptens for methamphetamine conjugate vaccines has utilized N-Boc protection as a key step in the synthetic pathway. nih.gov

The appearance of N-Boc-methamphetamine in illicit drug seizures highlights its use as a method to conceal methamphetamine during trafficking. phfscience.nznih.gov

Exploration of Other N-Boc Protected Phenethylamine (B48288) Analogues

The application of N-Boc protection extends beyond MDMA and methamphetamine to a broader range of phenethylamine analogues. This strategy is widely used in organic synthesis to temporarily mask the amine group during various chemical transformations. ias.ac.incymitquimica.comgoogle.com

For instance, N-Boc protection has been employed in the synthesis of various phenethylamine derivatives, including those with hydroxyl and carbamyloxy functionalities on the phenyl ring. google.com The protection is typically achieved by reacting the corresponding phenethylamine with di-tert-butyl dicarbonate in the presence of a base like sodium bicarbonate. google.com Deprotection is then readily accomplished using acidic conditions, such as with HCl in ether. google.com

The synthesis of N-Boc protected chiral amines has also been explored, often starting from chiral amino alcohols. google.com One method involves the cyclization of an N-Boc protected amino alcohol to an N-Boc aziridine (B145994), followed by reductive ring-opening to yield the desired N-Boc protected chiral amine. google.com This approach offers a route to enantiomerically pure phenethylamine derivatives.

Furthermore, research into cross-electrophile coupling reactions has demonstrated the use of N-Boc protected aziridines as substrates for the synthesis of β-phenethylamines. acs.org This highlights the versatility of N-Boc protection in facilitating novel carbon-carbon bond-forming reactions. The exploration of N-Boc protected analogues also includes compounds like N-Boc-pseudoephedrine and N-Boc-4-methylmethcathinone (mephedrone). nih.gov

Comparative Analysis of Synthetic Routes for Various N-Boc Protected Amphetamine-Type Compounds

The synthesis of N-Boc protected amphetamine-type compounds generally relies on the reaction of the parent amine with di-tert-butyl dicarbonate ((Boc)₂O). researchgate.net This method is widely favored due to its high efficiency, mild reaction conditions, and the ease of work-up. researchgate.net However, variations in the specific reaction conditions, such as the choice of base and solvent, can be tailored to the specific substrate.

For primary and secondary amines like amphetamine and methamphetamine, the reaction is typically carried out in the presence of a base such as sodium hydroxide, sodium bicarbonate, or triethylamine. maps.orgnih.govgoogle.com The solvent system can vary, with mixtures of water and organic solvents like dioxane or methanol being common. maps.orgnih.gov

An alternative approach for the synthesis of chiral N-Boc protected phenethylamines involves a multi-step sequence starting from a chiral amino alcohol. google.com This method includes the formation of a cyclic intermediate, such as an aziridine, which is then opened to give the desired product. google.com While more steps are involved, this route provides control over the stereochemistry.

In the context of producing acylated amphetamine derivatives, a process has been developed that involves coupling an N-Boc protected amino acid with an amphetamine derivative. google.com For example, Di-N-Boc-L-Lysine can be coupled with D-amphetamine using a coupling agent like T3P (propane phosphonic acid anhydride). google.com This method is notable for its high yields (>90%) and for proceeding without significant racemization. google.comgoogle.com

The deprotection of the Boc group is a critical step and is consistently achieved under acidic conditions. researchgate.netnih.govgoogle.com Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are commonly used reagents for this purpose. researchgate.netnih.gov The mildness of these deprotection conditions is a key advantage of using the Boc protecting group. numberanalytics.com

Future Research Directions and Emerging Paradigms

Exploration of Novel Chemical Applications for N-Boc (S)-Amphetamine as a Versatile Synthetic Intermediate

This compound, a derivative of (S)-amphetamine where the amine is protected by a tert-butoxycarbonyl (Boc) group, is emerging as a highly valuable and versatile chiral building block in modern organic synthesis. The Boc protecting group is stable under various conditions but can be readily removed with acid, a characteristic that allows for controlled and selective chemical transformations. nih.gov This dual nature makes this compound a key intermediate for constructing complex molecules, particularly in the pharmaceutical and life sciences sectors. d-nb.info Future research is increasingly focused on leveraging its unique structural and chemical properties to pioneer novel synthetic pathways and create diverse molecular entities.

A significant area of application for this compound is in the synthesis of acylated amphetamine derivatives and peptide-based prodrugs. google.com The Boc group effectively masks the nucleophilicity of the amphetamine's nitrogen atom, enabling regioselective coupling reactions with carboxylic acids. This strategy is central to the synthesis of compounds like Lisdexamfetamine, a prodrug of d-amphetamine. googleapis.comgoogle.com In this process, (S)-amphetamine is coupled with a protected amino acid, such as Nα,Nε-Di-Boc-L-lysine. google.comjustia.com The use of modern coupling agents, particularly cyclic alkylphosphonic acid anhydrides like T3P®, has been shown to facilitate this reaction with almost quantitative conversion, high purity (>98%), and minimal loss of stereochemical integrity. googleapis.comgoogle.com This method represents an improvement over previous techniques by potentially reducing the number of synthetic steps required. justia.com

The versatility of this coupling approach opens avenues for creating extensive libraries of novel amphetamine conjugates. By varying the amino acid or peptide moiety, researchers can systematically modify the pharmacokinetic and pharmacodynamic properties of the parent drug. google.com

| Reactants | Coupling Agent | Key Features | Reported Yield | Reference |

| Dexamphetamine and N-protected Lysine (B10760008) | Alkylphosphonic acid anhydride (B1165640) (e.g., T3P®) | Almost quantitative conversion; high purity (>98%); no detectable racemization. | >90% | googleapis.comgoogle.com |

| d-Amphetamine and Nα,Nε-Di-Boc-L-lysine free acid | T3P® | One-pot reaction; avoids the need to pre-activate the amino acid as a hydroxysuccinimide ester. | 95% (for the dimesylate salt from the free acid) | justia.com |

| d-Amphetamine and Boc-Orn(Boc)-OH | 1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide (EDCI) / N-hydroxysuccinimide (NHS) | In-situ activated ester formation for coupling. | Not specified | google.com |

Beyond established coupling reactions, this compound is at the center of innovative synthetic strategies that build complex chiral molecules from simple, non-functionalized starting materials. One such groundbreaking method is the tandem catalytic enantioselective diboration and Pd-catalyzed cross-coupling (DCC) of terminal alkenes. acs.org This process allows for the efficient, one-pot synthesis of this compound from a basic commodity chemical like propene. nih.gov The sequence involves an initial platinum-catalyzed enantioselective diboration of the alkene, followed by a cross-coupling reaction to form a secondary boronate, which is then subjected to stereospecific amination and subsequent Boc protection to yield the final product with excellent enantiomeric purity. nih.gov

This DCC strategy highlights the potential of this compound not just as a starting material but as a valuable synthetic target that connects simple feedstocks to a broad array of chiral phenethylamine (B48288) derivatives. nih.gov The modularity of this route is particularly promising for high-throughput synthesis, enabling the rapid generation of new derivatives for biological screening and structure-activity relationship (SAR) studies. nih.gov

| Starting Material | Key Transformations | Product | Significance | Reference |

| Propene | 1. Pt-catalyzed enantioselective diboration | Secondary boronate intermediate | Connects commodity chemicals to high-value chiral building blocks. | nih.gov |

| 2. Pd-catalyzed cross-coupling | ||||

| 3. Stereospecific direct amination | (S)-Amphetamine | Provides a new, flexible platform for synthesizing a broad array of chiral compounds. | acs.orgnih.gov | |

| 4. Boc protection | This compound | Enables rapid access to new derivatives for biological and medicinal studies. | nih.gov |

The role of this compound as a versatile intermediate extends to the synthesis of haptens for immunological studies. For instance, Boc-protection of the amphetamine core is a critical step in synthetic routes designed to produce haptens for the development of methamphetamine vaccines. nih.gov The Boc group facilitates the necessary chemical modifications and couplings to a linker molecule before its final deprotection. nih.gov This application underscores the importance of this compound in creating specialized chemical tools for biomedical research, paving the way for novel therapeutic strategies against substance abuse.

Future research will likely continue to expand the synthetic utility of this compound. Its status as a readily available, stereochemically defined building block makes it an ideal platform for exploring new chemical space. Emerging paradigms may include its use in asymmetric catalysis, the construction of novel scaffolds for drug discovery, and its incorporation into more complex natural product syntheses. d-nb.infonih.gov The continued development of reactions that utilize this intermediate will undoubtedly lead to the discovery of new molecules with significant biological and chemical properties.

Q & A

Q. How can researchers ensure enantiomeric purity of N-Boc (S)-Amphetamine during synthesis and analysis?

Enantiomeric purity is critical for pharmacological studies. Advanced analytical techniques such as ultra-high performance supercritical fluid chromatography (UHPSFC) coupled with tandem mass spectrometry (MS/MS) are recommended. These methods enable baseline separation of enantiomers with high specificity, minimizing interference from chiral impurities. For example, conductive vial electromembrane extraction can pre-concentrate samples, enhancing detection limits to sub-nanogram levels in biological matrices like urine .

Q. What methodological strategies mitigate cross-contamination in high-throughput analysis of amphetamine derivatives?

Cross-well contamination in 96-well plate setups can be minimized using specialized adapters (e.g., Biotage® ACT Plate Adapter) during evaporation steps. Experimental designs should include spiking adjacent wells with analytes at the limit of quantification (LOQ) alongside high-concentration samples. Quantification via LC-MS/MS post-evaporation confirms reduced cross-talk, ensuring data reliability in pharmacokinetic studies .

Q. How do seasonal variations impact the reliability of amphetamine use data in longitudinal surveys?

Seasonal effects (e.g., fieldwork timing) can introduce variability. For instance, methamphetamine and amphetamine use prevalence in wastewater analysis showed significant differences between April-May and August-September cohorts. Researchers should stratify data collection periods and apply statistical corrections (e.g., time-series adjustment) to isolate true trends from seasonal artifacts .

Advanced Research Questions

Q. What statistical approaches are suitable for analyzing behavioral data in animal models assessing this compound's neurochemical effects?

Two-way ANOVA with factors like "Challenge" (drug vs. saline) and "Repeated Administration" (treatment regimen) is effective for psychomotor activation studies. Post hoc tests (e.g., Fisher’s PLSD) can isolate group differences, particularly when evaluating Fos expression patterns linked to dopaminergic pathways. This design accounts for interaction effects between acute and chronic dosing .

Q. How can wastewater analysis be optimized for real-time monitoring of amphetamine derivatives in epidemiological studies?

Collaborations with initiatives like the Sewage Analysis CORe group Europe (SCORE) enable standardized sampling across multiple cities. Excluding statistical outliers (e.g., industrial waste dumping) and using imputation models for missing data improve accuracy. Real-time LC-MS/MS workflows with automated solid-phase extraction (SPE) enhance throughput and sensitivity .

Q. What are the challenges in synthesizing N-Boc-protected amphetamine derivatives compared to non-protected analogs?

Boc protection introduces steric hindrance, requiring optimized reaction conditions (e.g., anhydrous solvents, controlled pH). While traditional amphetamine synthesis via reductive amination achieves ~30% yield, Boc-protected analogs may need stepwise deprotection and purification using flash chromatography. Monitoring intermediates via FTIR or NMR ensures reaction completion .

Q. How do researchers address discrepancies in amphetamine use prevalence data from self-reports versus bioanalytical methods?

Cross-validation is essential. Self-reports have moderate validity (kappa = 0.54 overall, 0.41 for recent users) but can be improved using structured questionnaires (e.g., Risk Behavior Assessment). Urinalysis or hair testing complements self-reports, with adjustments for false negatives via logistic regression models .

Q. What experimental designs isolate dopaminergic effects of amphetamine derivatives from other neurotransmitter systems?

Selective catecholamine depletion models (e.g., 6-OHDA lesions) in rodents can decouple dopaminergic from serotonergic effects. Comparative studies using analogs with selective receptor affinity (e.g., DAT vs. SERT inhibitors) and microdialysis for in vivo neurotransmitter monitoring are critical .

Q. How should confounding variables be adjusted in observational studies on amphetamine’s cardiovascular effects?

Retrospective analyses should include covariates such as polydrug use, comorbidities, and demographic factors. Propensity score matching or multivariable regression models (e.g., Cox proportional hazards) account for confounders like hypertension or genetic predispositions .

Q. What are critical considerations in designing a meta-analysis on amphetamine-type stimulants and adverse health outcomes?

A comprehensive search strategy across five databases (e.g., PubMed, EMBASE) with hand-searched citations reduces selection bias. Subgroup analyses (e.g., age, dosage) and sensitivity testing for heterogeneity (I² statistic) are mandatory. Exclusion of non-English studies should be justified and potential publication bias assessed via funnel plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.